molecular formula C20H30O3 B15145404 (1S,4S,5R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

(1S,4S,5R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

Cat. No.: B15145404
M. Wt: 318.4 g/mol
InChI Key: GQFVICMVZLJUEP-TZGIUIGCSA-N
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Description

(1S,4S,5R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[112101,1004,9]hexadecane-5-carboxylic acid is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S,5R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[112101,1004,9]hexadecane-5-carboxylic acid typically involves multiple steps, including cyclization, functional group modifications, and stereoselective reactions The specific synthetic route can vary depending on the desired yield and purity of the final product

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

(1S,4S,5R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Functional groups can be substituted with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and halogenating agents like thionyl chloride or phosphorus tribromide. Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

(1S,4S,5R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1S,4S,5R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,4S,5R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid: Shares a similar tetracyclic structure but with different functional groups.

    This compound: Another related compound with variations in the stereochemistry and functional groups.

Uniqueness

The uniqueness of (1S,4S,5R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[112101,1004,9]hexadecane-5-carboxylic acid lies in its specific arrangement of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(1S,4S,5R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C20H30O3/c1-13-11-19-9-6-15-17(2,16(21)22)7-4-8-18(15,3)20(19,23)10-5-14(13)12-19/h14-15,23H,1,4-12H2,2-3H3,(H,21,22)/t14-,15+,17+,18+,19+,20+/m0/s1

InChI Key

GQFVICMVZLJUEP-TZGIUIGCSA-N

Isomeric SMILES

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@]2(CC[C@@H](C3)C(=C)C4)O)C)C(=O)O

Canonical SMILES

CC1(CCCC2(C1CCC34C2(CCC(C3)C(=C)C4)O)C)C(=O)O

Origin of Product

United States

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